molecular formula C77H153NO8P+ B13391298 2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B13391298
M. Wt: 1252.0 g/mol
InChI Key: ZZMQBYAZXGUQLF-UHFFFAOYSA-O
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Description

2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound with a unique structure that includes long-chain fatty acids and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium involves multiple steps:

    Esterification: The initial step involves the esterification of hentetracontanoic acid with octacos-17-enoic acid to form the intermediate ester.

    Phosphorylation: The intermediate ester is then reacted with phosphoryl chloride to introduce the phosphoryl group.

    Quaternization: The final step involves the quaternization of the phosphorylated intermediate with trimethylamine to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated carbon atoms in the octacos-17-enoyloxy group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary and secondary alcohols.

    Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in solutions.

Biology

In biological research, it can be used to study membrane dynamics and interactions due to its structural similarity to phospholipids.

Medicine

Industry

In industry, it can be used in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, while the long hydrophobic chains insert into the lipid bilayer, disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A common phospholipid with a similar structure but lacks the quaternary ammonium group.

    Cetyltrimethylammonium bromide: A quaternary ammonium compound with a shorter hydrophobic chain.

Uniqueness

2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is unique due to its combination of long-chain fatty acids and a quaternary ammonium group, which provides it with both amphiphilic properties and the ability to interact strongly with cell membranes.

Properties

Molecular Formula

C77H153NO8P+

Molecular Weight

1252.0 g/mol

IUPAC Name

2-[(3-hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C77H152NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-33-34-35-36-37-38-39-40-41-42-43-44-46-47-49-51-53-55-57-59-61-63-65-67-69-76(79)83-73-75(74-85-87(81,82)84-72-71-78(3,4)5)86-77(80)70-68-66-64-62-60-58-56-54-52-50-48-45-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h25,27,75H,6-24,26,28-74H2,1-5H3/p+1

InChI Key

ZZMQBYAZXGUQLF-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCCCC

Origin of Product

United States

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